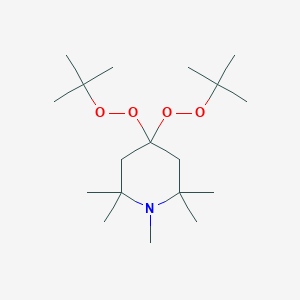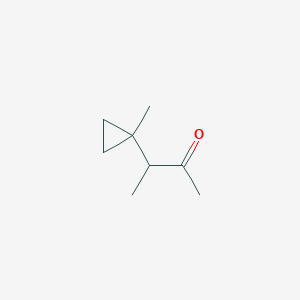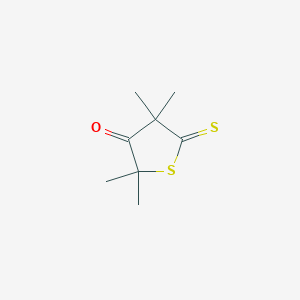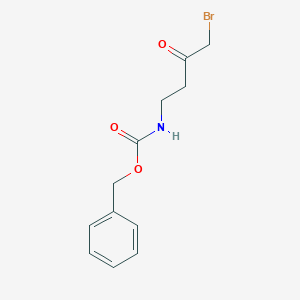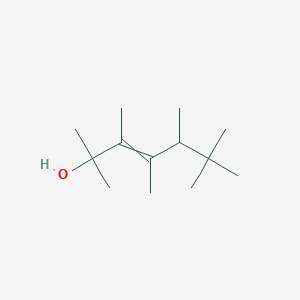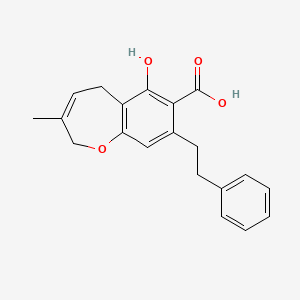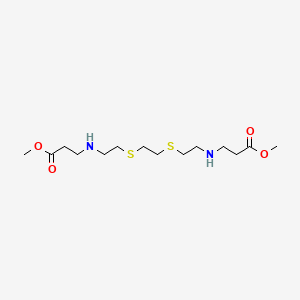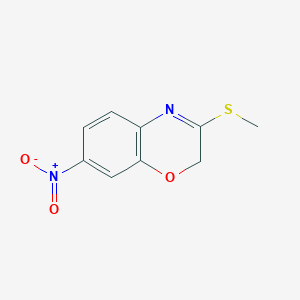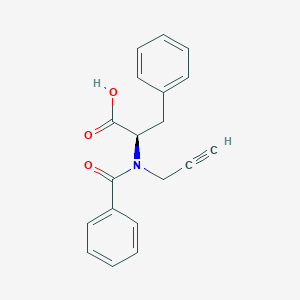
2-Ethyl-N,N-dimethylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N,N-dimethylbutylamine is a tertiary amine consisting of a butane backbone with an ethyl group and two methyl groups attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-N,N-dimethylbutylamine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of N,N-dimethylbutylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: The secondary amine (N,N-dimethylbutylamine) reacts with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N,N-dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-N,N-dimethylbutylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N,N-dimethylbutylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as a nucleophile, participate in redox reactions, and form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
2-Ethyl-N,N-dimethylbutylamine can be compared with other similar compounds such as:
N,N-Dimethylbutylamine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N,N-Diethylbutylamine: Contains two ethyl groups, which may influence its solubility and reactivity.
N,N-Dimethylpropylamine: Has a shorter carbon chain, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications in various fields.
Propriétés
Numéro CAS |
85996-37-8 |
|---|---|
Formule moléculaire |
C8H19N |
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
2-ethyl-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-8(6-2)7-9(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
INQYGHQWXMXAIN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


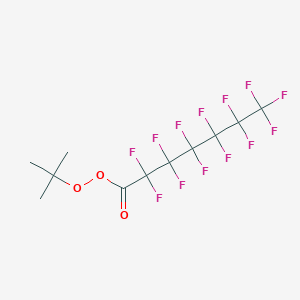
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
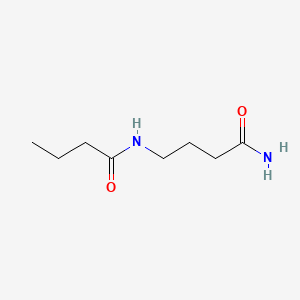
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
